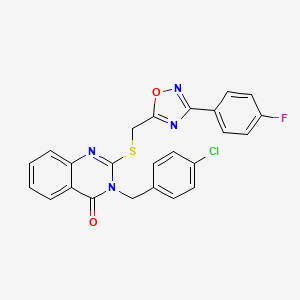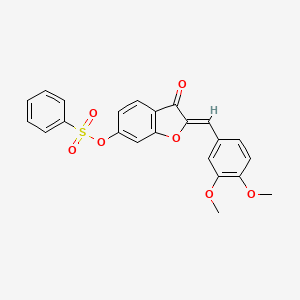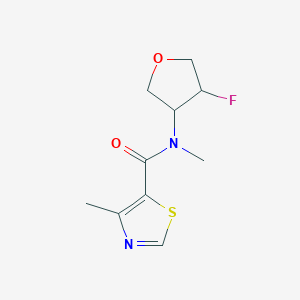![molecular formula C17H21N3O4S B2401168 2-[2-(4-méthoxyphényl)éthyl]-1-(4-méthoxyphényl)sulfonylguanidine CAS No. 869075-67-2](/img/structure/B2401168.png)
2-[2-(4-méthoxyphényl)éthyl]-1-(4-méthoxyphényl)sulfonylguanidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide is a complex organic compound with potential applications in various scientific fields. It is characterized by its unique chemical structure, which includes a benzenesulfonamide group, a methoxyphenethyl group, and a carbamimidoyl group. This compound is of interest due to its potential biological activities and its role in synthetic organic chemistry.
Applications De Recherche Scientifique
4-Methoxy-N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of diseases such as cancer and neurological disorders.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules.
Mécanisme D'action
Mode of Action
Based on its structure, it may interact with its targets through the formation of stable urea linkages . These linkages are stable under acidic, alkaline, and aqueous conditions, which could allow the compound to exert its effects in various physiological environments .
Biochemical Pathways
Compounds with similar structures have been shown to affect glucose homeostasis and o-glcnacylation, a post-translational modification
Pharmacokinetics
The compound’s structure suggests it may have good bioavailability due to the presence of methoxy groups, which can enhance membrane permeability .
Result of Action
The molecular and cellular effects of the compound’s action are currently unknown. Compounds with similar structures have been shown to exert neuroprotective effects by regulating energy homeostasis and o-glcnacylation .
Action Environment
Environmental factors such as pH and temperature could potentially influence the compound’s action, efficacy, and stability. The compound’s urea linkages are stable under a variety of conditions, suggesting it may be effective in diverse physiological environments .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzenesulfonyl)-N'-[2-(4-methoxyphenyl)ethyl]guanidine typically involves multiple steps. One common method starts with the reaction of 4-methoxyphenethylamine with 4-methoxybenzenesulfonyl chloride in the presence of a base such as sodium carbonate. This reaction forms an intermediate sulfonamide, which is then treated with a carbamimidoyl chloride derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
4-Methoxy-N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The carbamimidoyl group can be reduced to form amines.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.
Reduction: Formation of 4-methoxyphenethylamine derivatives.
Substitution: Formation of various substituted sulfonamides.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methoxybenzenamide, N-(4-methoxyphenyl): Similar structure but lacks the carbamimidoyl group.
4-Methoxyphenethylamine: Contains the methoxyphenethyl group but lacks the sulfonamide and carbamimidoyl groups.
4-Methoxytriphenylamine: Contains the methoxy group but has a different core structure.
Uniqueness
4-Methoxy-N-(N-(4-methoxyphenethyl)carbamimidoyl)benzenesulfonamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. This uniqueness makes it a valuable compound for research and development in various scientific fields .
Propriétés
IUPAC Name |
2-[2-(4-methoxyphenyl)ethyl]-1-(4-methoxyphenyl)sulfonylguanidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-23-14-5-3-13(4-6-14)11-12-19-17(18)20-25(21,22)16-9-7-15(24-2)8-10-16/h3-10H,11-12H2,1-2H3,(H3,18,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJHYVESYWMPNDX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CCN=C(N)NS(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(2-Methylphenoxy)-N-[(2-methyl-5-pyridin-2-ylpyrazol-3-yl)methyl]acetamide](/img/structure/B2401088.png)
![1-(4-{3-[4-(5-Chloro-2-methylphenyl)piperazin-1-yl]-2-hydroxypropoxy}phenyl)propan-1-one](/img/structure/B2401091.png)





![2-chloro-1-{1-[2-(4-methoxyphenyl)ethyl]-2,5-dimethyl-1H-pyrrol-3-yl}ethanone](/img/structure/B2401100.png)
![Tert-butyl 2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[b]pyridine-4-carboxylate](/img/structure/B2401101.png)


![Ethyl 4-[[3-(4-methoxy-3-nitrophenyl)-1-phenylpyrazole-4-carbonyl]amino]benzoate](/img/structure/B2401106.png)
![4-[4-(1H-pyrrol-1-yl)phenyl]-1H-pyrazol-5-amine](/img/structure/B2401108.png)
